Ethyl 4,5-dimethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and a triazolopyrimidine moiety, which is a fused ring system containing nitrogen atoms
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring system . The thiophene ring can be introduced through a series of reactions involving thiophene derivatives and appropriate reagents. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or triazolopyrimidine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Materials Science: The compound’s heterocyclic structure can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE include other triazolopyrimidine derivatives and thiophene-containing compounds. These compounds share similar structural features but may differ in their specific functional groups and overall properties. For example:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: A related triazolopyrimidine derivative with a hydroxyl group.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar fused ring system but different substituents.
The uniqueness of ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H17N5O3S/c1-5-24-15(23)12-9(3)10(4)25-14(12)20-13(22)11-6-8(2)19-16-17-7-18-21(11)16/h6-7H,5H2,1-4H3,(H,20,22) |
InChI Key |
RMKCREFLZJDKDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=NC=NN23)C |
Origin of Product |
United States |
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